

An In-depth Technical Guide to C12-iE-DAP: A Potent NOD1 Agonist

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **C12-iE-DAP** (Lauroyl-y-D-glutamyl-meso-diaminopimelic acid), a potent synthetic agonist of the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1). This document details its chemical properties, mechanism of action, and its function in initiating innate immune responses. Included are detailed experimental protocols for studying its activity and clearly structured tables summarizing its key characteristics. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its biological context and practical applications in research.

Introduction to C12-iE-DAP

C12-iE-DAP is a synthetic, acylated derivative of y-D-glutamyl-meso-diaminopimelic acid (iE-DAP). iE-DAP is the minimal peptidoglycan (PGN) motif recognized by NOD1 and is predominantly found in the cell walls of Gram-negative bacteria and certain Gram-positive bacteria.[1] The addition of a 12-carbon lauroyl group to the glutamic acid residue of iE-DAP significantly enhances its potency as a NOD1 agonist. This modification is believed to facilitate its entry into the cell. C12-iE-DAP is a powerful tool for researchers studying the NOD1 signaling pathway, innate immunity, and inflammatory responses. It is reported to be 100 to 1000 times more potent at stimulating NOD1 than its non-acylated counterpart, iE-DAP.



Physicochemical and Biological Properties

The key properties of **C12-iE-DAP** are summarized in the table below, providing a quick reference for researchers.

Property	Value	Reference	
Full Name	Lauroyl-γ-D-glutamyl-meso- diaminopimelic acid		
Synonyms	C12-iE-DAP		
Molecular Formula	C24H43N3O8		
Molecular Weight	501.61 g/mol		
Appearance	Lyophilized powder		
Solubility	DMSO or Methanol		
Target Receptor	NOD1 (Nucleotide-binding Oligomerization Domain- containing protein 1)		
Biological Activity	Potent NOD1 agonist		

Mechanism of Action and Signaling Pathway

C12-iE-DAP functions as a potent activator of the NOD1 signaling pathway, a critical component of the innate immune system responsible for detecting intracellular bacterial components.

Upon entering the cytoplasm, **C12-iE-DAP** is recognized by the leucine-rich repeat (LRR) domain of the NOD1 receptor. This binding event induces a conformational change in NOD1, leading to its oligomerization and the recruitment of the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2), also known as RICK. The interaction between NOD1 and RIPK2 is mediated by their respective caspase activation and recruitment domains (CARD).



The recruitment of RIPK2 to the activated NOD1 oligomer triggers a downstream signaling cascade that culminates in the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). Activated NF-κB then translocates to the nucleus, where it induces the transcription of a wide range of pro-inflammatory genes, including those encoding cytokines such as TNF-α, IL-6, and IL-8.



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Caption: C12-iE-DAP induced NOD1 signaling pathway.

Quantitative Data

While specific EC50 and binding affinity (Kd) values for **C12-iE-DAP** are not consistently reported across the literature, its high potency is well-established. It is recognized as being 100- to 1000-fold more potent than iE-DAP. For context, the binding affinity of a similar NOD1 agonist, Tri-DAP (L-Ala-γ-D-Glu-meso-diaminopimelic acid), to the LRR domain of NOD1 has been measured.

Ligand	Receptor	Method	Binding Affinity (Kd)	Reference
Tri-DAP	NOD1	Surface Plasmon Resonance	34.5 μΜ	[2]

Note: This value is for a related compound and serves as an estimation of the affinity range for NOD1 ligands.

Experimental Protocols

Detailed methodologies for key experiments involving **C12-iE-DAP** are provided below.



NOD1 Activation Reporter Assay using HEK-Blue™ hNOD1 Cells

This protocol describes how to measure the activation of NOD1 by **C12-iE-DAP** using a commercially available reporter cell line.

Materials:

- HEK-Blue™ hNOD1 cells (InvivoGen)
- HEK-Blue™ Detection medium (InvivoGen)
- C12-iE-DAP
- DMSO (for dissolving C12-iE-DAP)
- Phosphate-Buffered Saline (PBS)
- 96-well flat-bottom cell culture plates
- Spectrophotometer (620-655 nm)

Procedure:

- Cell Culture: Culture HEK-Blue™ hNOD1 cells according to the manufacturer's instructions.
- Cell Seeding: On the day of the experiment, harvest and resuspend the cells in fresh, prewarmed growth medium. Seed the cells at a density of approximately 5 x 10⁴ cells per well in a 96-well plate.
- Ligand Preparation: Prepare a stock solution of C12-iE-DAP in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations.
- Cell Stimulation: Add the diluted C12-iE-DAP solutions to the appropriate wells. Include a
 vehicle control (medium with DMSO) and a negative control (medium only).
- Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.



- SEAP Detection: Add 180 µL of QUANTI-Blue[™] Solution to a new 96-well plate. Add 20 µL of the stimulated cell supernatant to each well.
- Incubation for Detection: Incubate the plate at 37°C for 1-3 hours.
- Measurement: Measure the absorbance at 620-655 nm using a spectrophotometer.
- Data Analysis: The absorbance is directly proportional to the amount of secreted alkaline phosphatase (SEAP), which corresponds to the level of NF-kB activation.

Cytokine Secretion Assay in THP-1 Macrophages

This protocol details the measurement of pro-inflammatory cytokine (e.g., IL-8, TNF- α) secretion from macrophage-like cells upon stimulation with **C12-iE-DAP**.

Materials:

- THP-1 monocytic cell line
- Phorbol 12-myristate 13-acetate (PMA)
- RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
- C12-iE-DAP
- DMSO
- ELISA kit for the cytokine of interest (e.g., human IL-8 or TNF-α)
- 24-well cell culture plates

Procedure:

- Differentiation of THP-1 cells: Seed THP-1 cells in a 24-well plate at a density of 5 x 10⁵ cells/well in RPMI-1640 medium containing 50-100 ng/mL PMA. Incubate for 24-48 hours to induce differentiation into adherent macrophages.
- Resting Phase: After differentiation, remove the PMA-containing medium, wash the cells
 gently with PBS, and add fresh RPMI-1640 medium without PMA. Allow the cells to rest for



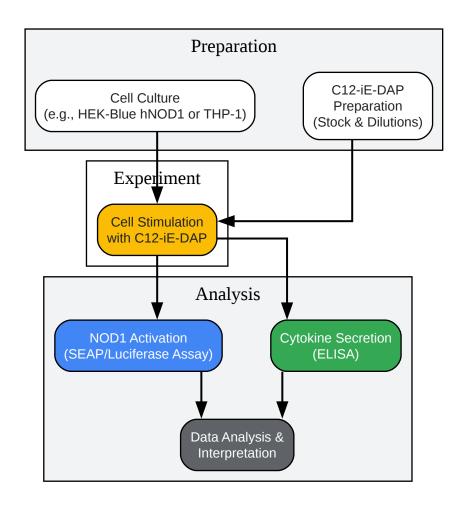
24 hours.

- Cell Stimulation: Prepare serial dilutions of C12-iE-DAP in RPMI-1640 medium. Remove the
 medium from the rested macrophages and add the C12-iE-DAP dilutions. Include
 appropriate controls.
- Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.
- Supernatant Collection: After incubation, carefully collect the cell culture supernatants from each well. Centrifuge the supernatants to remove any cell debris.
- Cytokine Measurement: Perform the ELISA for the target cytokine according to the manufacturer's protocol.
- Data Analysis: Generate a standard curve from the absorbance values of the standards provided in the ELISA kit. Use this curve to calculate the concentration of the cytokine in each sample.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of **C12-iE-DAP** on a cellular level.





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Caption: General experimental workflow for C12-iE-DAP studies.

Conclusion

C12-iE-DAP is an invaluable tool for the study of innate immunity and NOD1-mediated signaling. Its high potency and specificity make it an ideal reagent for elucidating the molecular mechanisms of bacterial recognition and the subsequent inflammatory responses. The experimental protocols and data presented in this guide are intended to provide researchers with the necessary information to effectively utilize **C12-iE-DAP** in their studies and to contribute to the growing body of knowledge in the field of immunology and drug development.

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